Ethyl benzo[d]thiazole-5-carboxylate
CAS No.: 103261-70-7
Cat. No.: VC20740195
Molecular Formula: C10H9NO2S
Molecular Weight: 207.25 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl benzo[d]thiazole-5-carboxylate - 103261-70-7](/images/no_structure.jpg)
CAS No. | 103261-70-7 |
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Molecular Formula | C10H9NO2S |
Molecular Weight | 207.25 g/mol |
IUPAC Name | ethyl 1,3-benzothiazole-5-carboxylate |
Standard InChI | InChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-9-8(5-7)11-6-14-9/h3-6H,2H2,1H3 |
Standard InChI Key | ZSBYCGYHRQGYNA-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=C(C=C1)SC=N2 |
Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)SC=N2 |
Chemical Properties and Structure
Structural Characteristics
Ethyl benzo[d]thiazole-5-carboxylate consists of a benzothiazole core with an ethyl carboxylate group at the 5-position. The benzothiazole scaffold comprises a benzene ring fused to a thiazole ring, which contains sulfur and nitrogen atoms. This heterocyclic structure contributes to the compound's stability and reactivity, making it suitable for various chemical transformations and biological interactions.
Chemical Identifiers and Properties
The compound is precisely characterized by various chemical identifiers that facilitate its recognition and study in scientific literature. Table 1 presents the comprehensive chemical identifiers and properties of ethyl benzo[d]thiazole-5-carboxylate.
Table 1: Chemical Identifiers and Properties of Ethyl benzo[d]thiazole-5-carboxylate
Property | Value |
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CAS No. | 103261-70-7 |
IUPAC Name | Ethyl 1,3-benzothiazole-5-carboxylate |
Molecular Formula | C₁₀H₉NO₂S |
Molecular Weight | 207.25 g/mol |
Standard InChI | InChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-9-8(5-7)11-6-14-9/h3-6H,2H2,1H3 |
Standard InChIKey | ZSBYCGYHRQGYNA-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=C(C=C1)SC=N2 |
Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)SC=N2 |
PubChem Compound ID | 10608408 |
The chemical structure features an ethyl ester group (-COOEt) at position 5 of the benzothiazole ring, providing a reactive site for further functionalization. This ester group can undergo various transformations, including hydrolysis, reduction, and transesterification, offering versatility in synthetic applications.
Physical Properties
While specific physical property data for ethyl benzo[d]thiazole-5-carboxylate is limited in the provided search results, benzothiazole derivatives typically share certain physical characteristics. These compounds are often crystalline solids with defined melting points. The presence of the aromatic rings and the ethyl carboxylate group influences its solubility profile, making it more soluble in organic solvents than in water.
The compound should be stored away from moisture in sealed containers at room temperature to maintain its stability and integrity . This storage recommendation suggests sensitivity to hydrolysis, which is consistent with the presence of the ester functional group.
Synthesis Methods
Conventional Synthesis Approaches
The synthesis of ethyl benzo[d]thiazole-5-carboxylate typically involves the cyclization of 2-aminothiophenol with diethyl oxalate. This reaction leads to the formation of the benzothiazole scaffold with the carboxylate functionality at the desired position. The process can be outlined in multiple steps, beginning with the nucleophilic attack of the amino group on the carbonyl carbon of diethyl oxalate, followed by cyclization involving the thiol group.
Biological Activities and Applications
Modulation of Cell Growth and Apoptosis Pathways
Research indicates that compounds similar to ethyl benzo[d]thiazole-5-carboxylate can modulate important biological pathways, particularly those related to cell growth and apoptosis, which are critical in cancer biology. The benzothiazole scaffold has been identified as a privileged structure in medicinal chemistry, capable of interacting with various biological targets involved in cellular regulation.
Structure-Activity Relationships
Structure-activity relationship studies of thiazole derivatives have revealed important insights that may apply to ethyl benzo[d]thiazole-5-carboxylate. These include:
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The thiazole ring, often in combination with other heterocyclic systems, is essential for cytotoxic activity
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Electron-donating groups (such as methyl) at specific positions can enhance anticancer activity
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The presence of carboxylate groups, as in ethyl benzo[d]thiazole-5-carboxylate, may contribute to the compound's interaction with biological targets
Understanding these structure-activity relationships is crucial for the rational design of more potent and selective derivatives based on the ethyl benzo[d]thiazole-5-carboxylate scaffold.
Desired Concentration | Amount of Compound | ||
---|---|---|---|
1 mg | 5 mg | 10 mg | |
1 mM | 4.8251 mL | 24.1255 mL | 48.2509 mL |
5 mM | 0.9650 mL | 4.8251 mL | 9.6502 mL |
10 mM | 0.4825 mL | 2.4125 mL | 4.8251 mL |
This table provides guidance for preparing solutions of different concentrations using specific amounts of the compound . Such information is valuable for researchers conducting biological assays or other experimental work with ethyl benzo[d]thiazole-5-carboxylate.
Current Research and Future Perspectives
Recent Advances in Benzothiazole Research
The field of benzothiazole chemistry continues to advance, with ethyl benzo[d]thiazole-5-carboxylate playing a role as both a research subject and a synthetic intermediate. Recent studies have focused on:
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Development of novel synthetic routes with improved efficiency and selectivity
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Investigation of structure-activity relationships to optimize biological activity
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Exploration of applications beyond medicinal chemistry, including materials science
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Utilization as building blocks for the construction of more complex molecular architectures
These advances contribute to a deeper understanding of the properties and potential applications of ethyl benzo[d]thiazole-5-carboxylate and related compounds.
Emerging Applications
Beyond its established roles in medicinal chemistry, ethyl benzo[d]thiazole-5-carboxylate shows promise in several emerging applications:
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As precursors for functional materials with optoelectronic properties
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In the development of chemical probes for biological research
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As components of supramolecular assemblies with unique structural features
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In catalytic systems leveraging the coordination properties of the thiazole ring
These diverse applications highlight the versatility of ethyl benzo[d]thiazole-5-carboxylate as a chemical entity with multifaceted utility.
Research Gaps and Future Directions
Despite the progress in understanding ethyl benzo[d]thiazole-5-carboxylate, several research gaps remain to be addressed:
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Comprehensive evaluation of its pharmacokinetic properties
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Detailed mechanistic studies of its interactions with biological targets
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Exploration of sustainable and scalable synthetic methods
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Investigation of potential synergistic effects in combination with established therapeutic agents
Addressing these gaps will provide valuable insights into the full potential of ethyl benzo[d]thiazole-5-carboxylate in various applications and guide future research directions.
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